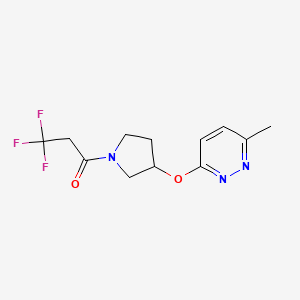

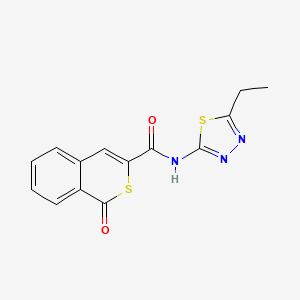

3,3,3-Trifluoro-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)propan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Organic compounds with trifluoro groups are often used in various fields due to their unique properties. They are usually characterized by high thermal and chemical stability .

Synthesis Analysis

The synthesis of such compounds usually involves specialized techniques and reagents. It’s often carried out in a laboratory setting, following specific protocols .Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It can provide valuable information about its reactivity and stability .Physical And Chemical Properties Analysis

This includes studying properties like boiling point, melting point, solubility, and reactivity. These properties can be determined through various experimental methods .Scientific Research Applications

Chemical Reactions and Synthesis

Reactions of related trifluoromethyl compounds with various nucleophiles, such as methanol and p-toluidine, have led to the synthesis of acyclic and heterocyclic derivatives with potential for further chemical modifications. This includes the formation of pyrrolidines and imidazol-5-ones, showcasing the versatility of trifluoromethyl-containing compounds in synthesizing a wide range of chemical structures (Sokolov & Aksinenko, 2010).

Metal Chelation and Coordination Chemistry

Studies have highlighted the ability of pyridine and triazine derivatives to chelate metals, leading to the creation of metal complexes with potential applications in materials science and catalysis. For example, ligands designed with pyridine and triazine functionalities have been used to chelate Ag(I), demonstrating the structural versatility and potential utility in developing new materials (Duong et al., 2011).

Catalysis and Organic Synthesis

Trifluoromethyl-containing compounds have been utilized as effective catalysts in various organic transformations. For instance, triflic acid has been shown to catalyze cyclizations of homoallylic sulfonamides, leading to the efficient formation of pyrrolidines and other polycyclic systems, indicating the potential for trifluoromethyl groups in enhancing catalytic activities (Haskins & Knight, 2002).

Material Science and Molecular Modeling

Research into pyridinium-based ionic liquids, which share structural motifs with the compound , has provided insights into their thermodynamic and transport properties through experimental and molecular dynamics studies. This research aids in understanding the behavior of such compounds in various conditions, with implications for their use in material science and engineering applications (Cadena et al., 2006).

Antitumor Activity and Cellular Imaging

The study of metal chelators, including pyridine derivatives, has revealed their potential in antitumor activities and cellular imaging. These compounds' ability to bind DNA and generate reactive oxygen species underlines their potential use in cancer therapy and diagnostic imaging, showcasing the diverse biological applications of such chemical structures (Roy et al., 2011).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

3,3,3-trifluoro-1-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3N3O2/c1-8-2-3-10(17-16-8)20-9-4-5-18(7-9)11(19)6-12(13,14)15/h2-3,9H,4-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCWFDQMASLHWCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2CCN(C2)C(=O)CC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2851973.png)

![2-(2-(4-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2851980.png)

![2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(3-ethylphenyl)acetamide](/img/structure/B2851981.png)

![5-[1-(4-chlorophenoxy)-2-phenylvinyl]-1-[(3-chlorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B2851982.png)

![4-{[(4-Methylbenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine](/img/structure/B2851983.png)

![3-(1-(3'-Methoxy-[1,1'-biphenyl]-4-carbonyl)pyrrolidin-3-yl)imidazolidine-2,4-dione](/img/structure/B2851991.png)

![[2-(2-Methyl-6-propan-2-ylanilino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate](/img/structure/B2851995.png)

![2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2851996.png)